

Hydrolytic stability of Texin 192A for implantable devices

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An In-Depth Technical Guide to the Hydrolytic Stability of Thermoplastic Polyurethanes for Implantable Devices

Introduction

The long-term performance and safety of implantable medical devices are critically dependent on the biocompatibility and biostability of their constituent materials. Thermoplastic polyurethanes (TPUs) are frequently employed in medical devices due to their excellent mechanical properties, including toughness, flexibility, and biocompatibility.[1][2] However, their susceptibility to degradation in the physiological environment is a significant concern. This technical guide provides a comprehensive overview of the hydrolytic stability of TPUs, with a focus on the factors influencing their degradation, standardized testing methodologies, and a summary of relevant performance data.

It is important to note that while this guide aims to be a valuable resource for researchers, scientists, and drug development professionals, in-depth, publicly available data on the hydrolytic stability of specific proprietary TPU grades, such as **Texin 192A**, is limited. Therefore, this document will focus on the broader classes of TPUs and the established principles governing their hydrolytic degradation.

The Chemistry of Thermoplastic Polyurethanes and its Impact on Hydrolytic Stability

Foundational & Exploratory





TPUs are multi-block copolymers composed of alternating hard and soft segments.[1] The hard segments are typically composed of a diisocyanate and a chain extender, while the soft segments are made of a macroglycol, which can be a polyester, polyether, or polycarbonate.[1] The chemical nature of this soft segment is a primary determinant of the TPU's hydrolytic stability.

- Polyester-based TPUs: These TPUs contain ester linkages in their soft segment, which are susceptible to hydrolysis.[3][4] This reaction is autocatalytic, as the cleavage of ester bonds produces carboxylic acid and alcohol groups, and the acidic environment accelerates further degradation.[3][4][5] Consequently, polyester-based TPUs generally exhibit lower hydrolytic resistance compared to their polyether-based counterparts.[6]
- Polyether-based TPUs: These TPUs have ether linkages in their soft segment, which are
 significantly more resistant to hydrolysis.[4] As a result, polyether-based TPUs are generally
 preferred for applications requiring long-term implantation where contact with bodily fluids is
 expected.[6] While more hydrolytically stable, polyether-based TPUs can be susceptible to
 oxidative degradation.[1]
- Polycarbonate-based TPUs: This class of TPUs offers excellent resistance to both hydrolysis and oxidative degradation, making them a strong candidate for long-term implantable devices.[1]

Mechanisms of Hydrolytic Degradation

Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds.[4] In the context of TPUs, the primary sites for hydrolytic attack are the ester and urethane linkages.

The degradation process typically involves the breakdown of polymer chains, which leads to a reduction in molecular weight and a corresponding decline in mechanical properties such as tensile strength and elongation.[4] For polyester-based TPUs, the hydrolysis of the ester groups is the predominant degradation mechanism.[5] Urethane and urea linkages are generally more resistant to hydrolysis than ester linkages.[4]



Experimental Protocols for Assessing Hydrolytic Stability

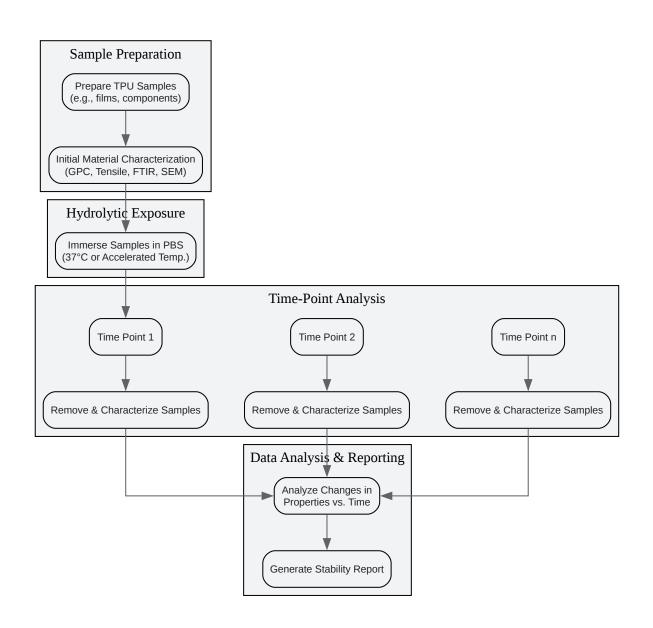
The evaluation of the hydrolytic stability of polymeric materials for medical devices is governed by standardized protocols, most notably ISO 10993-13.[7][8][9] This standard provides a framework for identifying and quantifying degradation products from polymeric medical devices. [7][8][9] The testing can be performed under accelerated or real-time conditions.[9][10][11]

Key Aspects of Hydrolytic Stability Testing:

- Test Environment: Samples are typically immersed in a phosphate-buffered saline (PBS) solution at a physiological temperature of 37°C to simulate the in-vivo environment.[12][13]
- Accelerated Aging: To expedite the degradation process, testing is often conducted at
 elevated temperatures (e.g., 70°C or 80°C).[12][13] It is important to note that accelerated
 aging conditions may not always accurately predict in-vivo performance.[13]
- Material Characterization: The effects of hydrolysis are assessed by monitoring changes in various material properties over time. Common analytical techniques include:
 - Gel Permeation Chromatography (GPC): To measure changes in molecular weight.[13][14]
 - Tensile Testing: To evaluate alterations in mechanical properties such as tensile strength and elongation at break.[13]
 - Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy: To monitor changes in surface chemistry.[12]
 - Scanning Electron Microscopy (SEM): To observe changes in surface morphology, such as the formation of cracks.[14]

Experimental Workflow for Hydrolytic Stability Testing





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Caption: A typical experimental workflow for evaluating the hydrolytic stability of TPUs.



Quantitative Data on the Hydrolytic Stability of TPUs

The following tables summarize data from studies on the hydrolytic stability of various TPUs. It is crucial to recognize that these are representative data and the performance of a specific material will depend on its exact formulation and processing.

Table 1: Molecular Weight Reduction of Various TPUs after 52 Weeks at 80°C in PBS[13][15]

Material Type	Example Trade Name	Initial Mn (kDa)	Final Mn (kDa)	% Decrease in Mn
Polycarbonate- Urethane	Bionate-55D	65	34	47%
Polyether- Urethane	Elasthane-55D	75	38	49%
Polycarbonate- Urethane	Quadrathane- 80A	78	44	43%
Polycarbonate- Urethane	Chronoflex-80A	52	27	48%
Polydimethylsilox ane-Urethane	ElastEon-2A	63	31	51%
Polyisobutylene- Urethane	PIB-PU-020	82	61	26%

Table 2: Effect of Hydrolytic Aging on Mechanical Properties of a Polyester-based TPU

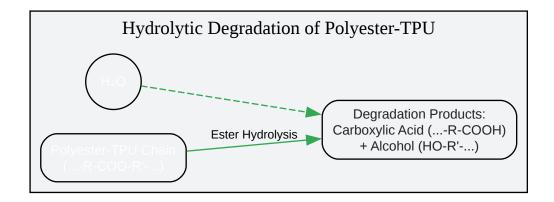


Aging Time (Weeks) at 70°C	Tensile Strength Retention (%)	Elongation at Break Retention (%)
0	100	100
4	85	90
8	65	75
16	40	50
32	20	30

Note: The data in Table 2 is illustrative and based on general trends reported for polyester-based TPUs, as specific numerical data for a single material over time was not available in the provided search results.

Visualizing the Hydrolytic Degradation Pathway

The following diagram illustrates the primary hydrolytic degradation pathway for a polyester-based TPU, highlighting the cleavage of the ester linkage.



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Caption: Hydrolytic cleavage of an ester linkage in a polyester-based TPU.

Conclusion



The hydrolytic stability of thermoplastic polyurethanes is a critical consideration for their use in implantable medical devices. The chemical composition of the TPU, particularly the nature of the soft segment, plays a pivotal role in determining its resistance to hydrolytic degradation. Polyether- and polycarbonate-based TPUs generally offer superior hydrolytic stability compared to polyester-based TPUs. Standardized testing protocols, such as those outlined in ISO 10993-13, provide a framework for evaluating the long-term performance of these materials. For any specific application, it is imperative to conduct rigorous testing on the final, sterilized device to ensure its safety and efficacy over its intended service life. Direct consultation with the material manufacturer for detailed stability data is also highly recommended.

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